molecular formula C20H18N4OS B2776856 1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1052569-71-7

1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2776856
CAS No.: 1052569-71-7
M. Wt: 362.45
InChI Key: HVRRXYNTWDUVRK-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on compounds structurally related to 1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide often explore their synthesis, chemical reactivity, and potential as intermediates for further chemical transformations. For example, the reaction of pyrazolo[3,4-d][1,2,3]triazin-4-ol derivatives with thionyl chloride has been studied, highlighting pathways to generate various pyrazole and pyrazolopyrimidine derivatives with potential application in medicinal chemistry and material sciences (Khutova et al., 2013).

Antimicrobial and Antibacterial Activities

Several studies have demonstrated that pyrazole and benzo[d]thiazol derivatives exhibit promising antibacterial activity. For instance, novel analogs of pyrazole-1-carboxamide showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting their potential in developing new antibacterial agents (Palkar et al., 2017).

Anti-inflammatory and Analgesic Activities

Research into pyrazolone derivatives has also revealed their anti-inflammatory and analgesic properties. A study on 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives demonstrated analgesic and anti-inflammatory activities comparable to standard drugs, providing a basis for the development of new therapeutic agents (Eweas et al., 2015).

Anticancer Activities

Compounds related to the queried chemical have been explored for their potential anticancer activities. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their anticancer activity, showing promising results against various cancer cell lines and highlighting the therapeutic potential of such compounds (Abdellatif et al., 2014).

Corrosion Inhibition

In addition to biomedical applications, pyrazole derivatives have been investigated as corrosion inhibitors. A study demonstrated the efficiency of certain pyrazole-based compounds as corrosion inhibitors for carbon steel in hydrochloric acid, showcasing their potential in industrial applications (Tawfik, 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets depending on their specific structure . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that coordinates various behaviors including biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the lasB quorum sensing system in Pseudomonas aeruginosa , which is involved in the regulation of various virulence factors .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have various effects depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the growth of Pseudomonas aeruginosa and prevent biofilm formation .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability can be influenced by the solvent environment .

Properties

IUPAC Name

1,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-12-4-9-16-18(10-12)26-20(22-16)14-5-7-15(8-6-14)21-19(25)17-11-13(2)24(3)23-17/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRXYNTWDUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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